Home > Products > Screening Compounds P6170 > Taurohyocholate anion
Taurohyocholate anion -

Taurohyocholate anion

Catalog Number: EVT-1594899
CAS Number:
Molecular Formula: C26H44NO7S-
Molecular Weight: 514.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Taurohyocholate is conjugate base of taurohyocholic acid. It is a conjugate base of a taurohyocholic acid.
Overview

Taurohyocholate anion is a bile acid derivative that plays a significant role in the digestion and absorption of lipids. It is synthesized from taurochenodeoxycholate through enzymatic processes primarily involving cytochrome P450 enzymes. As a bile salt, taurohyocholate functions as a surfactant, facilitating the emulsification of fats in the gastrointestinal tract, thus enhancing nutrient absorption.

Source

Taurohyocholate is derived from the metabolism of taurochenodeoxycholate, which is produced in the liver and stored in the gallbladder. It is released into the intestine during digestion, where it aids in lipid emulsification and absorption. The compound has been identified in various biological fluids and tissues, indicating its physiological relevance.

Classification

Taurohyocholate belongs to the class of bile acids and is categorized as a conjugated bile acid due to its association with taurine. It is structurally related to other bile acids such as taurocholate and taurodeoxycholate, differing primarily in its hydroxylation patterns.

Synthesis Analysis

Methods

The synthesis of taurohyocholate typically involves several biochemical pathways:

  1. Biosynthesis from Cholesterol: The initial step involves the conversion of cholesterol into primary bile acids (cholic acid and chenodeoxycholic acid) via hydroxylation.
  2. Conjugation: These primary bile acids are then conjugated with taurine or glycine to form conjugated bile acids like taurocholic acid or taurohyocholate.
  3. Enzymatic Conversion: Taurocholic acid can be further metabolized by specific enzymes (e.g., cytochrome P450 3A4) to yield taurohyocholate.

Technical Details

The enzymatic reactions involved in the conversion of taurochenodeoxycholate to taurohyocholate are complex and require specific cofactors and conditions. The process is regulated by various factors including dietary intake, gut microbiota composition, and liver function.

Molecular Structure Analysis

Structure

Taurohyocholate has a steroid backbone typical of bile acids, featuring multiple hydroxyl groups that enhance its solubility in water. Its chemical structure includes:

  • Molecular Formula: C24H43NO5S
  • Molecular Weight: Approximately 465.66 g/mol
  • Functional Groups: Hydroxyl groups (-OH), a sulfonate group (-SO3H), and an amine group (-NH).

Data

The three-dimensional structure of taurohyocholate can be represented using molecular modeling software, revealing its amphipathic nature which is crucial for its function as a surfactant.

Chemical Reactions Analysis

Reactions

Taurohyocholate participates in several biochemical reactions:

  1. Emulsification: It interacts with lipids to form micelles, enhancing lipid solubility and absorption.
  2. Metabolism: It can undergo deconjugation or further modifications by gut microbiota, affecting its physiological activity.

Technical Details

The effectiveness of taurohyocholate in emulsifying lipids is influenced by factors such as pH, concentration, and the presence of other bile salts. Its interaction with various substrates can be analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Mechanism of Action

Process

The mechanism by which taurohyocholate facilitates lipid absorption involves several steps:

  1. Micelle Formation: Taurohyocholate molecules aggregate around lipid droplets, reducing surface tension and forming micelles.
  2. Transport Across Intestinal Epithelium: The micelles transport lipids to the brush border of enterocytes, where they are absorbed into the cells.
  3. Re-esterification: Inside enterocytes, fatty acids are re-esterified into triglycerides for transport via chylomicrons into circulation.

Data

Studies have shown that the presence of taurohyocholate significantly increases the bioavailability of dietary lipids compared to other bile salts.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Taurohyocholate typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its polar functional groups.

Chemical Properties

  • pKa Values: Reflects its acidic nature; relevant for understanding its behavior in different pH environments.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses often involve differential scanning calorimetry (DSC) to assess thermal properties and stability under various conditions.

Applications

Scientific Uses

Taurohyocholate has several applications in scientific research and medicine:

  1. Drug Delivery Systems: Its surfactant properties make it useful in formulating drug delivery systems that enhance bioavailability.
  2. Metabolomics Studies: Researchers utilize taurohyocholate levels as biomarkers for metabolic disorders such as hyperuricemia.
  3. Nutritional Studies: Investigated for its role in lipid metabolism and potential implications for dietary interventions.
Biosynthetic Pathways and Metabolic Regulation of Taurohyocholate

Enzymatic Conjugation Mechanisms in Bile Acid Synthesis

Taurohyocholate (3α,6α,7α-trihydroxy-5β-cholan-24-oyltaurine) is a taurine-conjugated trihydroxy bile acid derived from hyocholic acid (HCA), which is itself a 6α-hydroxylated variant of chenodeoxycholic acid. Its biosynthesis occurs exclusively in hepatocytes through a two-step enzymatic process:

  • Cholesterol Activation: Hyocholic acid (HCA) is activated to its CoA-thioester derivative by bile acid-CoA synthase (BACS), consuming ATP.
  • Taurine Conjugation: The enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) catalyzes amide bond formation between the acyl-CoA intermediate and taurine, yielding taurohyocholate. This conjugation drastically reduces the pKa of the bile acid (to <2), ensuring complete ionization and enhanced solubility in physiological environments [4] [9].

The specificity of BAAT favors taurine over glycine in rodents, resulting in >95% taurine-conjugated bile acids. In humans, however, the glycine:taurine conjugation ratio is ~3:1 and modulated by dietary factors—high animal protein intake increases taurine conjugation [5]. Taurohyocholate’s structural uniqueness lies in its 6α-hydroxylation pattern, which enhances hydrophilicity compared to non-6α-hydroxylated bile salts like taurocholate. This property influences micelle formation and resistance to bacterial deconjugation [9].

Table 1: Enzymes Catalyzing Taurohyocholate Biosynthesis

EnzymeGeneReactionCellular LocalizationTaurohyocholate Specificity
Bile acid-CoA synthaseSLCL27A5HCA + ATP → HCA-CoA + PPiCytoplasm/PeroxisomeLow (broad bile acid substrate)
Bile acid N-acyltransferaseBAATHCA-CoA + Taurine → Taurohyocholate + CoAPeroxisomeHigh (preferential taurine use)

Hepatic transport of taurohyocholate involves canalicular export via the bile salt export pump (BSEP/ABCB11) and multidrug resistance-associated protein 2 (MRP2/ABCC2), followed by storage in the gallbladder. During enterohepatic circulation, it undergoes efficient ileal reabsorption via the apical sodium-dependent bile acid transporter (ASBT/SLC10A2) [1] [7].

Microbial Contribution to Taurohyocholate Biotransformation

Gut microbiota profoundly remodels taurohyocholate through four principal reactions:

  • Deconjugation: Specialized bile salt hydrolases (BSH) expressed by Bacteroides, Clostridium, Lactobacillus, and Bifidobacterium hydrolyze the C24-N-acyl bond, releasing taurine and regenerating hyocholic acid. BSH enzymes belong to the N-terminal nucleophilic hydrolase superfamily with a catalytic cysteine residue (Cys-1). Their activity peaks at pH 5–6, and they exhibit higher affinity for glycine-than taurine-conjugates [2] [5].
  • Dehydrogenation: Clostridium absonum and Eubacterium aerofaciens express hydroxysteroid dehydrogenases (HSDHs) that oxidize the 3α/7α-OH groups of hyocholic acid to oxo groups, forming unstable intermediates like 3-oxo,6α,7α-dihydroxy-5β-cholanoic acid.
  • Epimerization: Bacterial 7β-HSDH catalyzes stereospecific reduction of 7-oxo derivatives to generate ursodeoxycholic acid (UDCA)-like isomers. Taurohyocholate-derived metabolites exhibit slower epimerization kinetics due to steric hindrance from 6α-OH [5] [10].
  • 7α-Dehydroxylation: A multistep pathway in Clostridium scindens converts hyocholic acid to hyodeoxycholic acid (HDCA), involving transient 7-oxo and Δ6 intermediates. The 6α-OH group impedes this process, reducing HDCA yield compared to non-6α-hydroxylated substrates [5].

Crucially, microbial metabolism generates novent conjugated bile acids (MCBAs), where gut bacteria conjugate host-derived unconjugated bile acids to amino acids. This expands taurohyocholate’s metabolic fate beyond classical deconjugation [2].

Table 2: Microbial Enzymes Transforming Taurohyocholate

ReactionEnzyme ClassKey Bacterial GeneraProductKinetic Constraint
DeconjugationBile salt hydrolaseBacteroides, LactobacillusHyocholic acid + TaurineHigher affinity for glycine conjugates
7α-Dehydrogenation7α-Hydroxysteroid dehydrogenaseClostridium, Escherichia7-Oxohyocholic acidSteric hindrance by 6α-OH
Epimerization (7β)7β-Hydroxysteroid dehydrogenaseRuminococcus, Collinsella6α-Muricholic acid isomerSlower kinetics vs. CDCA-derived
7α-Dehydroxylation7α-Dehydroxylase complexClostridium scindensHyodeoxycholic acidReduced efficiency (~40% vs. CA)

Taurohyocholate’s 6α-OH group confers resistance to dehydroxylation, allowing greater persistence in the colon. This hydrophilicity reduces passive diffusion across bacterial membranes, limiting intracellular toxicity compared to hydrophobic bile acids like deoxycholate [5] [9].

Regulatory Roles of CYP450 Isoforms in Taurohyocholate Homeostasis

Cytochrome P450 (CYP450) isoforms govern taurohyocholate synthesis and elimination through nuclear receptor-mediated pathways:

  • CYP3A4: This hepatic and intestinal isoform hydroxylates hyocholic acid at C6, forming taurohyocholate’s immediate precursor. It is induced by pregnane X receptor (PXR) activation during cholestasis, enhancing bile acid detoxification. Taurohyocholate itself is a weak PXR agonist compared to lithocholic acid, creating a feedback loop limiting its accumulation [6] [8].
  • CYP8B1: Encodes sterol 12α-hydroxylase, which diverts precursors from the CDCA/hyocholic acid pathway toward cholic acid synthesis. Its suppression by farnesoid X receptor (FXR) activation (e.g., by taurocholate) reduces hyocholic acid flux, indirectly regulating taurohyocholate pool size. Human livers with high CYP8B1 mRNA show 3.2-fold lower taurohyocholate synthesis rates [6] [9].
  • CYP27A1: Initiates the acidic bile acid pathway by hydroxylating cholesterol at C27, yielding intermediates for both CDCA and hyocholic acid. Mutations cause cerebrotendinous xanthomatosis with reduced conjugated bile acid pools [7] [9].
  • CYP7A1: The rate-limiting enzyme in classical bile acid synthesis (cholesterol 7α-hydroxylase) is suppressed by FXR-SHP signaling. Taurohyocholate indirectly inhibits CYP7A1 via ileal FXR activation and fibroblast growth factor 19 (FGF19) release [1] [7].

Table 3: CYP450 Isoforms Regulating Taurohyocholate Metabolism

IsoformNuclear Receptor RegulatorPrimary FunctionEffect on TaurohyocholatePathological Dysregulation
CYP3A4PXR, CAR6α-Hydroxylation of HCA precursorsDirect precursor synthesisDownregulated in cirrhosis (↓70%)
CYP8B1FXR (repressed), HNF4α12α-Hydroxylation (diverts from HCA)Reduces precursor availabilityElevated in diabetes mellitus
CYP27A1LXR, HNF1αSide-chain oxidation (alternative pathway)Provides CDCA/HCA intermediatesDeficient in cerebrotendinous xanthomatosis
CYP7A1FXR/SHP (repressed), LRH-1Cholesterol 7α-hydroxylation (classical)Controls total bile acid synthesisSuppressed in cholestasis

Transcriptional cross-talk between bile acids and CYP450s is exemplified by FXR’s dual role:

  • Hepatic FXR activation by taurohyocholate induces SHP, which represses CYP7A1 and CYP8B1, limiting de novo synthesis.
  • Simultaneously, FXR upregulates MRP3/4 transporters, enhancing taurohyocholate efflux from hepatocytes during cholestasis [1] [6].

In viral hepatitis and cirrhosis, proinflammatory cytokines (e.g., IL-6) suppress CYP3A4, reducing taurohyocholate clearance. This contributes to elevated serum bile acid levels, serving as a functional biomarker of hepatic dysfunction [8].

Properties

Product Name

Taurohyocholate anion

IUPAC Name

2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

Molecular Formula

C26H44NO7S-

Molecular Weight

514.7 g/mol

InChI

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/p-1/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-/m1/s1

InChI Key

XSOLDPYUICCHJX-QZEPYOAJSA-M

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.